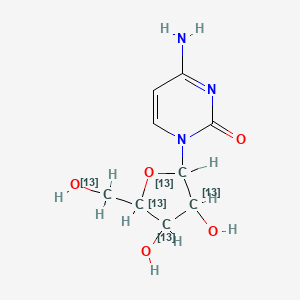

Cytidine-1',2',3',4',5'-13C5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O5 |

|---|---|

Molecular Weight |

248.18 g/mol |

IUPAC Name |

4-amino-1-[3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/i3+1,4+1,6+1,7+1,8+1 |

InChI Key |

UHDGCWIWMRVCDJ-XQLHBIPJSA-N |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[13CH]2[13CH]([13CH]([13CH](O2)[13CH2]O)O)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Research Applications of Cytidine-1',2',3',4',5'-13C5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine-1',2',3',4',5'-13C5 is a stable isotope-labeled form of the pyrimidine (B1678525) nucleoside, cytidine (B196190). In this isotopologue, all five carbon atoms of the ribose sugar moiety have been replaced with the heavy isotope of carbon, ¹³C. This isotopic enrichment makes it an invaluable tool in a range of research applications, particularly in the fields of structural biology, metabolomics, and drug development. Its chemical properties are nearly identical to its unlabeled counterpart, allowing it to be seamlessly integrated into biological systems. However, its increased mass and distinct nuclear magnetic resonance properties enable its specific detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

This technical guide provides a comprehensive overview of the primary research uses of this compound, with a focus on its application in NMR spectroscopy for the structural analysis of nucleic acids and in mass spectrometry for metabolic flux analysis and as an internal standard for precise quantification.

Core Applications of this compound

The unique properties of this compound lend it to two principal areas of research:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C labeling of the ribose sugar provides a powerful probe for elucidating the structure and dynamics of RNA molecules.

-

Mass Spectrometry (MS): The mass shift introduced by the five ¹³C atoms allows it to be used as a tracer in metabolic studies and as a robust internal standard for the accurate quantification of cytidine and its metabolites.

Application 1: Elucidating RNA Structure and Dynamics with NMR Spectroscopy

The incorporation of this compound into RNA molecules significantly enhances the utility of NMR spectroscopy for structural and dynamic studies. The ¹³C labels provide additional NMR-active nuclei, which can be used to resolve spectral overlap and to derive crucial distance and dihedral angle restraints.

Experimental Protocol: Preparation of ¹³C-Labeled RNA for NMR Analysis

This protocol outlines the enzymatic synthesis of an RNA molecule containing ¹³C-labeled cytidine residues for subsequent NMR analysis.

1. Phosphorylation of this compound:

-

Objective: To convert the labeled nucleoside into its triphosphate form (¹³C₅-CTP), which is the substrate for RNA polymerase.

-

Materials:

-

This compound

-

Uridine monophosphate/cytidine monophosphate (UMP/CMP) kinase

-

Nucleoside diphosphate (B83284) kinase (NDPK)

-

ATP

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

-

Procedure:

-

Dissolve this compound in the reaction buffer.

-

Add ATP to the solution.

-

Initiate the reaction by adding UMP/CMP kinase and NDPK.

-

Incubate the reaction mixture at 37°C for 2-4 hours.

-

Monitor the conversion to ¹³C₅-CTP by HPLC.

-

Purify the ¹³C₅-CTP using anion-exchange chromatography.

-

2. In Vitro Transcription of ¹³C-Labeled RNA:

-

Objective: To synthesize the target RNA molecule using the ¹³C₅-CTP.

-

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA polymerase

-

Unlabeled ATP, GTP, and UTP

-

Purified ¹³C₅-CTP

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 1 mM spermidine, 5 mM DTT)

-

RNase inhibitor

-

-

Procedure:

-

Set up the transcription reaction by combining the transcription buffer, DTT, unlabeled NTPs, ¹³C₅-CTP, and the DNA template. A typical concentration for each NTP is 1-2 mM.

-

Add T7 RNA polymerase and RNase inhibitor to initiate the reaction.

-

Incubate at 37°C for 4-6 hours.

-

Treat the reaction with DNase I to remove the DNA template.

-

Purify the RNA transcript using denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.

-

3. NMR Sample Preparation and Data Acquisition:

-

Objective: To prepare the labeled RNA for NMR analysis and acquire the necessary spectra.

-

Procedure:

-

Dissolve the purified ¹³C-labeled RNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate (B84403) pH 6.5, 50 mM NaCl, in 90% H₂O/10% D₂O or 99.9% D₂O). The final RNA concentration should be in the range of 0.1 to 1 mM.

-

Transfer the sample to a high-quality NMR tube.

-

Acquire a series of 2D and 3D heteronuclear NMR experiments, such as ¹H-¹³C HSQC, HCCH-TOCSY, and NOESY-HSQC, to assign the resonances and determine the structure of the RNA.

-

Quantitative Data for NMR Applications

| Parameter | Typical Value/Range | Reference |

| Isotopic Purity of this compound | >98% | Supplier Specifications |

| Concentration of ¹³C₅-CTP in Transcription | 1 - 2 mM | [1] |

| Final RNA Concentration for NMR | 0.1 - 1 mM | [2] |

| ¹³C Enrichment in RNA | >95% | [3] |

Visualization of the NMR Experimental Workflow

Caption: Workflow for NMR analysis of ¹³C-labeled RNA.

Application 2: Quantitative Analysis and Metabolic Tracing with Mass Spectrometry

The five-dalton mass difference between this compound and its unlabeled counterpart makes it an excellent tool for mass spectrometry-based applications. It can be used as an internal standard for the accurate quantification of cytidine and its metabolites, and as a tracer to follow the metabolic fate of cytidine in cellular systems.

Metabolic Pathway of Cytidine

Cytidine, upon entering a cell, is phosphorylated to cytidine monophosphate (CMP), diphosphate (CDP), and triphosphate (CTP). CTP is a key precursor for the synthesis of RNA and can also be converted to deoxycytidine triphosphate (dCTP) for DNA synthesis.

Caption: Simplified metabolic pathway of cytidine.

Experimental Protocol: Quantitative Analysis of Cytidine using LC-MS/MS with a ¹³C₅-Cytidine Internal Standard

This protocol describes the use of this compound as an internal standard for the accurate quantification of cytidine in a biological matrix (e.g., cell lysate, plasma).

1. Sample Preparation:

-

Objective: To extract cytidine from the biological sample and spike it with a known amount of the internal standard.

-

Procedure:

-

To 100 µL of the biological sample, add 10 µL of a known concentration of this compound solution (e.g., 1 µM).

-

Add 300 µL of ice-cold methanol (B129727) to precipitate proteins.

-

Vortex and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 50 µL of the initial mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis:

-

Objective: To separate and detect unlabeled cytidine and the ¹³C₅-labeled internal standard.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

LC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 50% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Cytidine: m/z 244.1 → 112.1

-

This compound: m/z 249.1 → 112.1

-

-

Collision Energy: Optimized for the specific instrument (typically 10-20 eV).

-

3. Data Analysis and Quantification:

-

Objective: To calculate the concentration of cytidine in the original sample.

-

Procedure:

-

Integrate the peak areas of the MRM transitions for both unlabeled cytidine and the ¹³C₅-labeled internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve using known concentrations of unlabeled cytidine spiked with the same amount of internal standard.

-

Determine the concentration of cytidine in the unknown sample by interpolating its peak area ratio on the calibration curve.

-

Quantitative Data for Mass Spectrometry Applications

| Parameter | Value | Reference |

| Molecular Weight of Cytidine | 243.22 g/mol | N/A |

| Molecular Weight of this compound | 248.22 g/mol | N/A |

| MRM Transition for Cytidine (ESI+) | m/z 244.1 → 112.1 | [4] |

| MRM Transition for this compound (ESI+) | m/z 249.1 → 112.1 | Inferred |

| Typical Concentration of Internal Standard | 100 nM - 1 µM | [5] |

Visualization of the Quantitative Analysis Workflow

Caption: Workflow for quantitative analysis of cytidine.

Conclusion

This compound is a versatile and powerful tool for modern biological and biomedical research. Its applications in NMR spectroscopy enable detailed structural and dynamic studies of RNA, providing insights into their biological functions. In the realm of mass spectrometry, it serves as a robust internal standard for accurate quantification and as a tracer for elucidating the complexities of cellular metabolism. The experimental protocols and data presented in this guide offer a foundation for researchers to effectively utilize this stable isotope-labeled compound in their own investigations, ultimately advancing our understanding of fundamental biological processes and aiding in the development of new therapeutic strategies.

References

- 1. Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5′′ in nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 3. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Collision-induced dissociation of cytidine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. imtm.cz [imtm.cz]

An In-depth Technical Guide to 13C5-Labeled Cytidine: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 13C5-labeled cytidine (B196190), its applications in research and drug development, and detailed experimental protocols for its use in metabolic flux analysis and nuclear magnetic resonance (NMR) spectroscopy.

Core Physical and Chemical Properties

13C5-labeled cytidine is a stable isotope-labeled analog of the naturally occurring pyrimidine (B1678525) nucleoside, cytidine. In this formulation, the five carbon atoms of the ribose sugar moiety are replaced with the heavy isotope of carbon, ¹³C. This isotopic enrichment makes it an invaluable tracer for studying the metabolic fate of cytidine and its incorporation into nucleic acids without the concerns associated with radioactive isotopes.

Table 1: Physical and Chemical Properties of 13C5-Labeled Cytidine

| Property | Value | Reference(s) |

| Molecular Formula | C₄¹³C₅H₁₃N₃O₅ | [1][2][3] |

| Molecular Weight | 248.18 g/mol | [1][2][3][4] |

| Appearance | White Solid | [3] |

| Chemical Purity | Typically >95% to ≥98% (by HPLC) | [2][3][4] |

| Isotopic Purity | Typically ≥98% atom ¹³C | [3] |

| Solubility | Soluble in DMSO (slightly) and Methanol (B129727) (slightly, with heating). Soluble in aqueous solutions like PBS (approx. 10 mg/mL). | [3] |

| Storage Conditions | Store at -20°C, protected from light and moisture. | [3] |

| Unlabeled CAS Number | 65-46-3 | [1][2][4] |

Applications in Research and Drug Development

The primary utility of 13C5-labeled cytidine lies in its application as a tracer in various analytical techniques to elucidate biochemical pathways and the kinetics of metabolic processes.

-

Metabolic Flux Analysis (MFA): As a precursor in the pyrimidine salvage pathway, 13C5-cytidine is used to trace the flow of carbon atoms into cytidine triphosphate (CTP) and other downstream metabolites. This allows for the quantification of metabolic fluxes through key pathways involved in nucleotide synthesis, which is often dysregulated in cancer and other diseases.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C labels serve as sensitive probes in NMR studies. Incorporating 13C5-cytidine into RNA or DNA molecules facilitates structure elucidation and the study of molecular dynamics by overcoming spectral overlap issues common in larger biomolecules.

-

Mass Spectrometry (MS): In conjunction with liquid chromatography (LC-MS), 13C5-cytidine is used to accurately quantify the levels of cytidine and its metabolites in complex biological samples. The known mass shift due to the five ¹³C atoms allows for clear differentiation from the endogenous, unlabeled counterparts.

Metabolic Pathway of Cytidine

Cytidine plays a central role in the pyrimidine salvage pathway, providing a route for the synthesis of nucleotides from pre-existing bases and nucleosides. This pathway is crucial for DNA and RNA synthesis, especially in rapidly proliferating cells.

Caption: Metabolic fate of 13C5-labeled cytidine in the pyrimidine salvage pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing 13C5-labeled cytidine.

Metabolic Flux Analysis using LC-MS/MS

This protocol outlines a general workflow for tracing the metabolism of 13C5-labeled cytidine in cultured mammalian cells.

Caption: General workflow for 13C metabolic flux analysis.

a. Cell Culture and Isotopic Labeling:

-

Cell Seeding: Seed mammalian cells of interest (e.g., HeLa, A549) in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Culture in standard growth medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Labeling Medium Preparation: Prepare a labeling medium by supplementing glucose- and cytidine-free DMEM with dialyzed FBS, necessary amino acids, and a known concentration of 13C5-labeled cytidine (e.g., 10-100 µM, to be optimized for the cell line).

-

Isotopic Labeling: Once cells reach the desired confluency, aspirate the standard medium, wash the cells once with pre-warmed PBS, and replace it with the pre-warmed labeling medium.

-

Incubation: Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to determine the time required to reach isotopic steady state. For steady-state analysis, a single time point (e.g., 24 hours) is typically used.

b. Metabolite Extraction:

-

Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Lysis and Precipitation: Vortex the tubes vigorously and incubate at -80°C for at least 30 minutes to precipitate proteins.

-

Clarification: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

c. LC-MS/MS Analysis:

-

Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 50 µL) of an appropriate solvent for reverse-phase or HILIC chromatography (e.g., 50% acetonitrile).

-

Chromatography: Inject the sample onto an LC system. For polar metabolites like nucleosides and nucleotides, a HILIC column is often preferred.

-

Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate, pH 9.5.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would start at a high percentage of B, gradually decreasing to elute the polar compounds.

-

-

Mass Spectrometry: Analyze the eluent using a triple quadrupole or high-resolution mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) to detect the different isotopologues of cytidine and its downstream metabolites.

Table 2: Example MRM Transitions for 13C5-Cytidine and Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| ¹²C-Cytidine | 242.1 | 110.0 |

| ¹³C₅-Cytidine | 247.1 | 110.0 |

| ¹²C-CMP | 322.0 | 79.0 |

| ¹³C₅-CMP | 327.0 | 79.0 |

| ¹²C-CDP | 402.0 | 79.0 |

| ¹³C₅-CDP | 407.0 | 79.0 |

| ¹²C-CTP | 482.0 | 79.0 |

| ¹³C₅-CTP | 487.0 | 79.0 |

d. Data Analysis:

-

Peak Integration: Integrate the peak areas for each isotopologue of the target metabolites.

-

Natural Abundance Correction: Correct the raw isotopologue distribution data for the natural abundance of ¹³C and other isotopes.

-

Flux Calculation: Use the corrected mass isotopologue distributions as input for metabolic flux analysis software (e.g., INCA, Metran) to calculate the relative or absolute metabolic fluxes through the pyrimidine salvage pathway.

NMR Spectroscopy for Labeled RNA Analysis

This protocol describes the preparation of an RNA sample incorporating 13C5-labeled cytidine for structural and dynamic studies by NMR.

a. In Vitro Transcription:

-

Reaction Setup: Perform an in vitro transcription reaction using a DNA template encoding the RNA of interest, T7 RNA polymerase, and a mixture of ribonucleoside triphosphates (NTPs). To achieve specific labeling, use unlabeled ATP, GTP, and UTP, and ¹³C₅-CTP.

-

Incubation: Incubate the reaction at 37°C for 2-4 hours.

-

DNase Treatment: Add DNase I to the reaction mixture to digest the DNA template.

b. RNA Purification:

-

Denaturing PAGE: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Elution: Excise the band corresponding to the full-length RNA and elute the RNA from the gel slice overnight in an appropriate buffer (e.g., 0.3 M sodium acetate).

-

Precipitation: Precipitate the RNA with ethanol, wash with 70% ethanol, and air-dry the pellet.

c. NMR Sample Preparation:

-

Dissolution: Dissolve the purified RNA pellet in NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl) prepared with 99.9% D₂O. For observing exchangeable protons, the final sample can be prepared in 90% H₂O/10% D₂O.

-

Concentration: The typical concentration for biomolecular NMR is in the range of 0.1 to 1 mM.

-

Tube Transfer: Transfer the final sample to a high-quality NMR tube.

d. NMR Data Acquisition and Analysis:

-

Spectrometer Setup: Tune and match the NMR probe for ¹H and ¹³C frequencies.

-

Data Acquisition: Acquire a series of 1D and 2D NMR experiments, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), to observe the correlations between the protons and the labeled carbon atoms. The ¹³C labeling of the ribose will significantly enhance the resolution and facilitate the assignment of the ribose spin systems.

-

Data Processing and Analysis: Process the acquired data using appropriate NMR software (e.g., TopSpin, NMRPipe). The resolved peaks in the ¹³C dimension will aid in the sequential assignment of the RNA backbone and the determination of its three-dimensional structure and dynamics.

Conclusion

13C5-labeled cytidine is a powerful and versatile tool for researchers in the fields of molecular biology, biochemistry, and drug development. Its use in stable isotope tracing studies provides detailed insights into the complexities of cellular metabolism and the structure of nucleic acids. The experimental protocols outlined in this guide offer a starting point for the successful application of this valuable research compound. Proper experimental design and optimization will be crucial for achieving high-quality, reproducible data.

References

- 1. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 4. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cytidine-1',2',3',4',5'-13C5 for Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine-1',2',3',4',5'-13C5 is a stable isotope-labeled version of the naturally occurring pyrimidine (B1678525) nucleoside, cytidine (B196190). In this isotopologue, all five carbon atoms of the ribose sugar moiety have been replaced with the heavy isotope of carbon, ¹³C. This labeling makes it a powerful tool for researchers in various fields, particularly in metabolic studies, flux analysis, and as an internal standard in mass spectrometry-based quantification. This technical guide provides a comprehensive overview of the commercial suppliers of this compound, its applications in research, relevant experimental protocols, and associated signaling pathways.

Commercial Suppliers of this compound

A number of reputable chemical suppliers offer this compound for research purposes. The following table summarizes key quantitative data from several prominent vendors to facilitate comparison. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | Storage Conditions |

| Toronto Research Chemicals (TRC) | C998301 | Not specified | Custom synthesis | Not specified |

| LGC Standards | TRC-A636900 | >95% (HPLC)[1] | Inquire | +4°C[1] |

| BOC Sciences | Not specified | 98% by CP; 98% atom 13C[] | Inquire | -20°C[] |

| Clinivex | RCLS2L125922[3] | Not specified | Inquire | Room temperature, protected from light and moisture[3] |

| CymitQuimica | Not specified | Not specified | Inquire | Not specified |

| MedChemExpress (MCE) | HY-113135S | Not specified | Inquire | Not specified |

Core Applications in Research

The primary utility of this compound lies in its application as a tracer in metabolic research. By introducing this labeled compound into cellular systems or organisms, researchers can track its incorporation into newly synthesized RNA molecules. This allows for the detailed study of RNA synthesis, turnover rates, and the metabolic pathways that lead to nucleotide production.

Metabolic Flux Analysis (MFA) is a key application where ¹³C-labeled substrates like this compound are indispensable. MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[4][5] By analyzing the distribution of the ¹³C label in various metabolites over time, a detailed map of cellular metabolic activity can be constructed.[4][5] This is particularly valuable in understanding the altered metabolic states in diseases such as cancer.

Experimental Protocols

While specific protocols will vary depending on the experimental goals, the following provides a general framework for a metabolic labeling experiment using this compound to trace RNA synthesis.

Objective: To determine the rate of RNA synthesis in a cultured mammalian cell line.

Materials:

-

Cultured mammalian cells

-

Cell culture medium

-

This compound

-

RNA extraction kit

-

Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

-

Cell Culture and Labeling:

-

Culture the mammalian cells to the desired confluency under standard conditions.

-

Prepare a labeling medium by supplementing the regular cell culture medium with a known concentration of this compound.

-

Replace the existing medium with the labeling medium and incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

-

RNA Extraction:

-

At each time point, harvest the cells and extract total RNA using a commercial RNA extraction kit, following the manufacturer's instructions.

-

Quantify the extracted RNA and assess its purity.

-

-

RNA Hydrolysis and Nucleoside Preparation:

-

Hydrolyze a known amount of the extracted RNA to its constituent nucleosides using a suitable enzymatic or chemical method.

-

Prepare the resulting nucleoside mixture for LC-MS analysis. This may involve a cleanup step to remove enzymes and other contaminants.

-

-

LC-MS Analysis:

-

Analyze the nucleoside samples using a high-resolution LC-MS system.

-

Develop a chromatographic method to separate the different nucleosides (adenosine, guanosine, cytidine, uridine).

-

Use the mass spectrometer to detect and quantify the unlabeled (¹²C) and labeled (¹³C₅) cytidine.

-

-

Data Analysis:

-

Calculate the percentage of labeled cytidine incorporated into the RNA at each time point.

-

The rate of incorporation can be used to determine the rate of RNA synthesis.

-

Signaling Pathways and Experimental Workflows

The metabolism of cytidine is intricately linked to various cellular signaling pathways that regulate cell growth, proliferation, and nucleotide metabolism. The use of this compound allows for the detailed investigation of these pathways.

Ribonucleotide Synthesis and Salvage Pathway

The diagram below illustrates the central role of cytidine in ribonucleotide synthesis. Labeled cytidine can enter the cell and be phosphorylated to form labeled cytidine triphosphate (CTP), which is then incorporated into RNA. Alternatively, it can be converted to uridine (B1682114) triphosphate (UTP). Tracking the ¹³C label through these pathways provides quantitative data on the relative activities of the de novo and salvage pathways for pyrimidine nucleotide synthesis.

Caption: Metabolic fate of labeled cytidine in the cell.

Experimental Workflow for Metabolic Flux Analysis

The following diagram outlines a typical workflow for a metabolic flux analysis experiment using this compound. This process involves careful experimental design, precise analytical measurements, and computational modeling to derive meaningful flux data.

Caption: A typical workflow for metabolic flux analysis.

This compound is a versatile and powerful tool for researchers investigating RNA metabolism and cellular physiology. Its use in metabolic labeling studies, particularly in conjunction with mass spectrometry and computational modeling, provides unparalleled insights into the dynamics of nucleotide synthesis and utilization. The commercial availability of this compound from multiple suppliers makes it an accessible reagent for a wide range of research applications in both academic and industrial settings. Careful experimental design and data analysis are crucial for obtaining accurate and meaningful results from studies employing this valuable isotopic tracer.

References

A Technical Guide to Commercially Available ¹³C₅-Cytidine for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of commercially available ¹³C₅-Cytidine. The document focuses on isotopic enrichment levels, methodologies for their determination, and applications in metabolic research, including relevant signaling pathways and experimental workflows.

Introduction

Stable isotope-labeled compounds are indispensable tools in metabolic research, enabling the tracing of metabolic pathways and the quantification of metabolite dynamics. ¹³C₅-Cytidine, in which the five carbon atoms of the ribose moiety are replaced with the stable isotope ¹³C, is a crucial tracer for studying nucleotide metabolism, RNA synthesis, and related cellular processes. Its applications are vital in understanding disease mechanisms and in the development of novel therapeutics. This guide offers a comprehensive resource on the commercially available forms of this important research compound.

Isotopic Enrichment of Commercial ¹³C₅-Cytidine

The isotopic enrichment of ¹³C₅-Cytidine is a critical parameter for its use in tracer studies. Several reputable suppliers offer this compound with high levels of isotopic purity. The following table summarizes the reported isotopic enrichment and chemical purity from various commercial vendors.

| Supplier | Product Name/Catalog No. | Isotopic Enrichment/Purity | Chemical Purity |

| Cambridge Isotope Laboratories, Inc. | Cytidine (B196190) (ribose-¹³C₅, 98%) / CLM-3679-PK | 98% | ≥98% |

| BOC Sciences | cytidine-[1',2',3',4',5'-¹³C₅] | 98% atom ¹³C | 98% by CP |

| LGC Standards | Cytidine-1',2',3',4',5'-¹³C₅ / TRC-C998304 | Not specified | >95% (HPLC)[1] |

| Clinivex | Cytidine-1′,2′,3′,4′,5′-¹³C₅ / RCLS2L125922 | Not specified | Not specified |

| Omicron Biochemicals, Inc. | [1',2',3',4',5'- ¹³C₅ ]cytidine / NUC-056 | Not specified | Not specified |

| MedChemExpress | Cytidine-1',2',3',4',5'-¹³C₅ / HY-12604S | Not specified | Not specified |

Note: Isotopic enrichment specifically for the ¹³C₅-labeled ribose moiety. Chemical purity is typically determined by methods such as High-Performance Liquid Chromatography (HPLC). For products where isotopic enrichment is not explicitly stated, it is recommended to consult the supplier's Certificate of Analysis.

Experimental Protocol: Determination of Isotopic Enrichment

While specific protocols from each vendor are proprietary, the general methodology for determining the isotopic enrichment of ¹³C₅-Cytidine involves Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective:

To determine the isotopic enrichment of ¹³C₅-Cytidine.

Materials:

-

¹³C₅-Cytidine sample

-

Unlabeled Cytidine standard

-

High-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS)

-

NMR spectrometer

-

Appropriate solvents (e.g., DMSO-d₆ for NMR, LC-MS grade water and acetonitrile)

Methodology:

1. Mass Spectrometry Analysis

-

Sample Preparation: Prepare solutions of both the ¹³C₅-Cytidine sample and the unlabeled cytidine standard at a known concentration in an appropriate solvent.

-

Instrument Setup: Optimize the mass spectrometer's parameters, including ionization source conditions and mass analyzer settings, for the detection of cytidine.

-

Data Acquisition: Acquire the mass spectra of both the unlabeled and the ¹³C-labeled cytidine. For the unlabeled sample, this will establish the natural isotopic distribution of carbon.

-

Data Analysis:

-

Determine the mass-to-charge ratio (m/z) for the molecular ions of both the unlabeled (M) and the fully labeled (M+5) cytidine.

-

Measure the ion intensities for the isotopic cluster of the unlabeled cytidine to account for the natural abundance of ¹³C.

-

In the spectrum of the ¹³C₅-Cytidine sample, measure the ion intensities for the M+0, M+1, M+2, M+3, M+4, and M+5 peaks.

-

Correct the measured intensities for the natural isotopic abundance to calculate the percentage of molecules that are fully labeled with five ¹³C atoms.

-

2. NMR Spectroscopy Analysis

-

Sample Preparation: Dissolve a precise amount of the ¹³C₅-Cytidine sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire a high-resolution ¹³C NMR spectrum.

-

Data Analysis:

-

The presence of strong signals corresponding to the five ribose carbons confirms the incorporation of ¹³C.

-

The absence or significant reduction of satellite peaks arising from ¹³C-¹³C coupling in a proton-coupled ¹³C spectrum can provide an indication of high isotopic enrichment.

-

Quantitative NMR (qNMR) can be employed by comparing the integral of the ¹³C signals to an internal standard of known concentration to determine the concentration of the labeled species.

-

Applications in Research and Drug Development

¹³C₅-Cytidine is a versatile tool in various research areas:

-

Metabolic Flux Analysis (MFA): As a tracer, it allows for the quantitative analysis of the flow of metabolites through various pathways, including the pentose (B10789219) phosphate (B84403) pathway and nucleotide synthesis pathways.[2][3][4][5][6]

-

RNA Synthesis and Turnover: By labeling newly synthesized RNA, researchers can study the dynamics of RNA metabolism, including transcription rates and degradation.[7][8]

-

Drug Development: It can be used to study the effects of drugs on nucleotide metabolism and to understand the mechanisms of action of antiviral and anticancer agents that target these pathways.

Signaling Pathway and Experimental Workflow

Cytidine Metabolism and Incorporation into RNA

The following diagram illustrates the key steps in cytidine metabolism, leading to its incorporation into RNA. This pathway is a frequent subject of investigation using ¹³C₅-Cytidine as a tracer.

Caption: Metabolic pathway of ¹³C₅-Cytidine incorporation into RNA.

General Experimental Workflow for Metabolic Labeling with ¹³C₅-Cytidine

The diagram below outlines a typical experimental workflow for using ¹³C₅-Cytidine to label cellular metabolites and RNA for subsequent analysis by mass spectrometry.

Caption: General workflow for ¹³C₅-Cytidine metabolic labeling experiments.

Conclusion

Commercially available ¹³C₅-Cytidine with high isotopic enrichment is a powerful tool for elucidating the complexities of nucleotide metabolism and RNA biology. This guide provides a foundational understanding of the available products and the methodologies for their characterization and application. Researchers are encouraged to consult the specific documentation provided by their chosen supplier for the most accurate and detailed information.

References

- 1. Cytidine-1',2',3',4',5'-13C5 | LGC Standards [lgcstandards.com]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 4. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 5. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5′′ in nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to Stable Isotope Labeling in Metabolic Studies

An In-depth Technical Whitepaper for Scientists and Drug Development Professionals

Stable isotope labeling is a powerful and indispensable technique in the field of metabolomics, offering an unparalleled window into the dynamic nature of metabolic pathways. By introducing molecules enriched with heavy, non-radioactive isotopes into a biological system, researchers can trace the journey of these compounds through intricate biochemical reaction networks. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, data analysis workflows, and key applications of stable isotope labeling, with a particular focus on its utility in drug discovery and development.

Core Principles of Stable Isotope Labeling

At its heart, stable isotope labeling involves the use of molecules where one or more atoms have been replaced by their heavier, stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H).[1] These isotopes are naturally occurring and do not undergo radioactive decay, making them safe and effective tracers for metabolic studies.[1] The fundamental concept is that organisms will take up and metabolize these labeled compounds, incorporating the heavy isotopes into a variety of downstream metabolites.[1]

Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then used to detect and quantify these labeled metabolites.[1] Mass spectrometry distinguishes metabolites based on their mass-to-charge ratio. The incorporation of a heavy isotope results in a predictable mass shift, allowing for the differentiation of labeled from unlabeled molecules.[1] The distribution of these mass shifts across a metabolite pool, known as the Mass Isotopologue Distribution (MID), provides critical information about the metabolic pathways that were active.

Experimental Workflow: A General Overview

A typical stable isotope labeling experiment follows a well-defined workflow, from initial experimental design to final data interpretation. Each step must be meticulously planned and executed to ensure the generation of high-quality, reproducible data.

Caption: A generalized workflow for stable isotope labeling experiments.

Detailed Experimental Protocol: ¹³C-Glucose Labeling of Adherent Mammalian Cells

This protocol provides a step-by-step guide for a common application of stable isotope labeling: tracing the metabolism of glucose in cultured cancer cells.

Materials:

-

Adherent mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free DMEM

-

Fetal Bovine Serum (FBS), dialyzed

-

Penicillin-Streptomycin solution

-

[U-¹³C₆]-glucose (uniformly labeled ¹³C-glucose)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Liquid nitrogen

-

Extraction solvent: 80% methanol (B129727), pre-chilled to -80°C

-

Cell scrapers

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding:

-

Seed cells in multi-well plates (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase (typically 70-80% confluency) at the time of the experiment.

-

Culture cells overnight in standard growth medium.

-

-

Preparation of Labeling Medium:

-

Prepare the labeling medium by supplementing glucose-free DMEM with dialyzed FBS, Penicillin-Streptomycin, and [U-¹³C₆]-glucose to the desired final concentration (e.g., 10 mM).

-

Warm the labeling medium to 37°C in a water bath.

-

-

Isotope Labeling:

-

Aspirate the standard growth medium from the cells.

-

Gently wash the cells once with sterile, room temperature PBS to remove residual unlabeled glucose.

-

Aspirate the PBS and immediately add the pre-warmed ¹³C-labeling medium.

-

Incubate the cells for a predetermined duration. The time required to reach isotopic steady-state varies depending on the metabolic pathway of interest; glycolytic intermediates label within minutes, while TCA cycle intermediates may take several hours.

-

-

Quenching and Metabolite Extraction:

-

To halt all enzymatic activity, rapidly quench the cells. Place the culture plate on a bed of dry ice or a pre-chilled metal block.

-

Aspirate the labeling medium.

-

Immediately add a sufficient volume of ice-cold (-80°C) 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

-

Place the plate at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.

-

Using a cell scraper, scrape the cells in the cold methanol and transfer the resulting lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the tubes at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet cell debris.

-

Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled tube.

-

-

Sample Preparation for Analysis:

-

Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) without heating.

-

The dried metabolite pellet can be stored at -80°C until analysis.

-

Prior to LC-MS analysis, reconstitute the dried pellet in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Data Analysis: From Raw Data to Metabolic Fluxes

The data generated from MS analysis requires a sophisticated computational workflow to translate mass isotopologue distributions into meaningful biological insights, such as metabolic fluxes.

Data Processing Steps:

-

Peak Integration and MID Calculation: Raw MS data is processed to identify and integrate the peaks corresponding to different isotopologues of a given metabolite. The relative abundance of each isotopologue (e.g., M+0, M+1, M+2) is calculated to determine the Mass Isotopologue Distribution (MID).

-

Metabolic Model Construction: A biochemical reaction network model is constructed, defining the relevant pathways, atom transitions for each reaction, and cellular compartments.

-

Flux Estimation: Specialized software, such as INCA or 13CFLUX2, is used to estimate the metabolic fluxes.[2][3] These programs use iterative algorithms to find the set of flux values that best reproduce the experimentally measured MIDs and other extracellular rates (e.g., glucose uptake, lactate (B86563) secretion).[4][5]

-

Statistical Analysis: Goodness-of-fit tests are performed to ensure the model is consistent with the data. Confidence intervals are calculated for each estimated flux to assess the precision of the results.[5]

Quantitative Data Presentation: Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) provides a quantitative map of cellular metabolism. The table below presents a hypothetical but realistic flux map for central carbon metabolism in a cancer cell line, with fluxes normalized to the glucose uptake rate.

| Reaction | Metabolic Pathway | Flux (Relative to Glucose Uptake) |

| Glucose Uptake | Transport | 100.0 |

| G6P -> R5P | Pentose Phosphate Pathway | 15.0 |

| F6P -> G3P | Glycolysis | 85.0 |

| G3P -> PYR | Glycolysis | 170.0 |

| PYR -> Lactate | Fermentation | 145.0 |

| PYR -> AcCoA (Mitochondria) | TCA Cycle Entry | 20.0 |

| Gln -> aKG | Anaplerosis | 30.0 |

| aKG -> Citrate (Reductive) | Reductive Carboxylation | 5.0 |

| aKG -> Succinate | TCA Cycle (Oxidative) | 25.0 |

| Citrate -> AcCoA (Cytosol) | Fatty Acid Synthesis | 10.0 |

G6P: Glucose-6-phosphate, R5P: Ribose-5-phosphate, F6P: Fructose-6-phosphate, G3P: Glyceraldehyde-3-phosphate, PYR: Pyruvate, AcCoA: Acetyl-CoA, Gln: Glutamine, aKG: alpha-Ketoglutarate.

Visualization of Metabolic Pathways

Visualizing the flow of isotopes through metabolic networks is crucial for understanding the results of a labeling experiment. The following diagram illustrates the flow of ¹³C from uniformly labeled glucose through glycolysis and into the TCA cycle.

Caption: Tracing ¹³C from glucose through central carbon metabolism.

Applications in Drug Development

Stable isotope labeling is a powerful tool in the pharmaceutical industry, providing critical insights throughout the drug development pipeline.

-

Target Identification and Validation: By elucidating how disease states, such as cancer, rewire metabolism, researchers can identify novel enzymatic targets for therapeutic intervention.

-

Mechanism of Action Studies: Isotope tracers can reveal how a drug candidate perturbs specific metabolic pathways, helping to confirm its mechanism of action and identify potential off-target effects.[1]

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Labeled compounds are used to track the absorption, distribution, metabolism, and excretion (ADME) of a drug, providing essential data for PK/PD studies.[6]

-

Biomarker Discovery: Metabolic changes induced by a drug, as revealed by isotope tracing, can serve as pharmacodynamic biomarkers to assess treatment efficacy in preclinical and clinical settings.

Conclusion

Stable isotope labeling, coupled with modern analytical and computational tools, provides an unparalleled level of detail into the workings of cellular metabolism. For researchers in basic science and drug development, this technique is essential for understanding the complex metabolic reprogramming in disease and for developing novel therapeutics that target these altered metabolic states. The ability to quantitatively map metabolic fluxes offers a systems-level perspective that is critical for advancing our understanding of biology and medicine.

References

- 1. biospec.net [biospec.net]

- 2. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. MFA Suite™ Customer Help and Videos | MFA Suite [mfa.vueinnovations.com]

- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]

The Central Role of Cytidine in Nucleic Acid Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Metabolic Pathways, Regulatory Mechanisms, and Therapeutic Targeting of Cytidine (B196190) Metabolism

Introduction

Cytidine, a fundamental pyrimidine (B1678525) nucleoside, is an indispensable building block for the synthesis of both ribonucleic acid (RNA) and deoxyribonucleic acid (DNA). The intricate cellular pathways that govern cytidine metabolism are tightly regulated to ensure a balanced supply of pyrimidine nucleotides essential for cell growth, proliferation, and genetic integrity. Dysregulation of these pathways is frequently observed in various pathological conditions, most notably in cancer, making the enzymes involved in cytidine biosynthesis attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core biosynthetic pathways involving cytidine, detailed experimental methodologies for their investigation, and the mechanisms of action of cytidine-based therapeutics.

Core Biosynthesis Pathways

Cells utilize two primary pathways to generate cytidine nucleotides: the de novo synthesis pathway and the salvage pathway.

De Novo Pyrimidine Biosynthesis

The de novo pathway constructs pyrimidine rings from simpler precursor molecules. The process culminates in the synthesis of uridine (B1682114) triphosphate (UTP), which is then converted to cytidine triphosphate (CTP) by the enzyme CTP synthetase. This final step is a critical control point in pyrimidine nucleotide biosynthesis.

Caption: De Novo Pyrimidine Biosynthesis Pathway.

Salvage Pathway

The salvage pathway recycles pre-existing pyrimidine bases and nucleosides, such as cytidine and uridine, derived from the breakdown of nucleic acids or from extracellular sources. This pathway is a more energy-efficient means of generating nucleotides. Key enzymes in this pathway include uridine-cytidine kinases (UCK1 and UCK2), which phosphorylate cytidine to cytidine monophosphate (CMP), and cytidine deaminase, which can convert cytidine to uridine.[1] UCK2 is of particular interest in cancer research as it is often overexpressed in tumor cells.[2]

Caption: Pyrimidine Salvage Pathway.

Conversion to Deoxyribonucleotides for DNA Synthesis

For DNA synthesis, ribonucleotides must be converted to their deoxy- forms. This critical step is catalyzed by the enzyme ribonucleotide reductase (RNR). RNR reduces the 2'-hydroxyl group of ribonucleoside diphosphates (CDP, UDP, ADP, GDP) to produce the corresponding deoxyribonucleoside diphosphates (dCDP, dUDP, dADP, dGDP). These are subsequently phosphorylated to triphosphates (dCTP, dUTP, dATP, dGTP) for incorporation into DNA.

Caption: Ribonucleotide to Deoxyribonucleotide Conversion.

Quantitative Data on Key Enzymes

The efficiency and regulation of these pathways are dictated by the kinetic properties of their constituent enzymes.

| Enzyme | Substrate | K_m_ (µM) | V_max_ (pmol/min/mg or µmol/min/mg) | Organism/Source |

| CTP Synthetase 1 (hCTPS1) | ATP | 170 ± 110 | 390 ± 50 (pmol/min) | Human |

| UTP | 590 ± 240 | - | Human | |

| Glutamine | 27 ± 9 | - | Human | |

| CTP Synthetase 2 (hCTPS2) | ATP | - | 340 ± 40 (pmol/min) | Human |

| UTP | - | - | Human | |

| Glutamine | - | - | Human | |

| Uridine-Cytidine Kinase 1 (UCK1) | Uridine | 39-fold higher than UCK2 | 22-fold lower than UCK2 (µmol/min/mg) | Human (recombinant) |

| Cytidine | 40-fold higher than UCK2 | 8-fold lower than UCK2 (µmol/min/mg) | Human (recombinant) | |

| Uridine-Cytidine Kinase 2 (UCK2) | Uridine | 1.5 x 10^-4 M | 1.83 (µmol/min/mg) | - |

| Cytidine | 4.5 x 10^-5 M | 0.91 (µmol/min/mg) | - | |

| Ribonucleotide Reductase (EcRNR) | CDP | - | 8000 ± 600 (nmol dC/mg-min) | E. coli |

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, effector concentrations). The data presented here are illustrative and sourced from various studies.[3][4][5][6]

Experimental Protocols

Accurate measurement of enzyme activities and metabolite levels is crucial for studying cytidine biosynthesis.

Protocol 1: Spectrophotometric Assay for CTP Synthetase Activity

This protocol measures the conversion of UTP to CTP by monitoring the increase in absorbance at 291 nm.

Materials:

-

Assay Buffer: 50 mM HEPES (pH 8.1), 10 mM MgCl₂, 1 mM DTT

-

Substrates: ATP, UTP, Glutamine

-

Allosteric Activator: GTP

-

Enzyme: Purified CTP Synthetase (hCTPS1 or hCTPS2)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading at 291 nm

Procedure:

-

Prepare a reaction mixture in the assay buffer containing saturating concentrations of ATP (e.g., 5 mM), GTP (e.g., 1 mM), and glutamine (e.g., 2 mM).

-

Add varying concentrations of the substrate UTP to different wells.

-

Initiate the reaction by adding a known amount of purified CTP synthetase to each well.

-

Immediately place the microplate in the spectrophotometer and measure the absorbance at 291 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-60 minutes).

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of CTP at 291 nm.

-

Plot V₀ against the UTP concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

Protocol 2: HPLC-Based Assay for Ribonucleotide Reductase Activity

This method quantifies the dCDP produced from CDP by RNR.

Materials:

-

Assay Buffer: 50 mM HEPES (pH 7.6), 15 mM MgSO₄, 1 mM EDTA

-

Substrate: [³H]-CDP (radiolabeled) or non-labeled CDP

-

Allosteric Effector: ATP

-

Reducing System: NADPH, Thioredoxin (Trx), Thioredoxin Reductase (TrR)

-

Enzyme: Purified RNR (α2 and β2 subunits)

-

Quenching Solution: Perchloric acid or methanol

-

HPLC system with a suitable column (e.g., C18) and detector (UV or radioactivity)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, ATP, NADPH, Trx, and TrR.

-

Add the substrate CDP to the mixture.

-

Initiate the reaction by adding the purified RNR enzyme complex.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify the amount of dCDP formed. A standard curve of known dCDP concentrations should be used for quantification.[7][8]

Protocol 3: Quantification of Intracellular Nucleoside Triphosphates by LC-MS/MS

This protocol allows for the sensitive and specific measurement of intracellular CTP and other nucleotides.

Materials:

-

Cell culture reagents

-

Extraction Solvent: Cold 80% methanol

-

Internal Standards: Stable isotope-labeled nucleotide standards (e.g., ¹³C-CTP)

-

LC-MS/MS system with a suitable column (e.g., HILIC)

Procedure:

-

Culture cells to the desired density.

-

Rapidly quench metabolism by aspirating the medium and adding ice-cold extraction solvent.

-

Scrape the cells and collect the cell lysate.

-

Add a known amount of the internal standard mixture to the lysate.

-

Vortex and incubate on ice to ensure complete extraction.

-

Centrifuge to remove cell debris.

-

Analyze the supernatant by LC-MS/MS. The ratio of the peak area of the endogenous nucleotide to its corresponding labeled internal standard is used to calculate the absolute intracellular concentration.[9][10][11][12][13]

Role in Drug Development

The critical role of cytidine metabolism in cell proliferation has made it a prime target for the development of anticancer and antiviral drugs. Many of these drugs are nucleoside analogs that mimic natural nucleosides and interfere with nucleic acid synthesis.

Cytidine Analogs as Therapeutics

Gemcitabine (B846) and Cytarabine (Ara-C) are two widely used cytidine analogs in cancer chemotherapy, particularly for hematological malignancies and solid tumors.[14][15] These drugs are transported into cells and then phosphorylated to their active triphosphate forms. These active metabolites can then inhibit DNA polymerase and ribonucleotide reductase, and can also be incorporated into DNA, leading to chain termination and apoptosis.[14]

Mechanisms of Drug Resistance

A significant challenge in the clinical use of cytidine analogs is the development of drug resistance. Multiple mechanisms can contribute to this resistance:

-

Reduced Transport: Decreased expression or function of nucleoside transporters (e.g., hENT1) can limit the uptake of the drug into cancer cells.[16]

-

Impaired Activation: Mutations or reduced expression of the activating kinases, such as deoxycytidine kinase (dCK) for gemcitabine and cytarabine, can prevent the conversion of the drug to its active triphosphate form.[16]

-

Increased Inactivation: Overexpression of enzymes like cytidine deaminase (CDA) can rapidly convert the cytidine analog to its inactive uridine form.[16]

-

Altered Target Expression: Increased levels of the target enzymes, such as ribonucleotide reductase, can overcome the inhibitory effects of the drug.[17]

-

Enhanced DNA Repair: Upregulation of DNA repair pathways can remove the incorporated drug from the DNA, mitigating its cytotoxic effects.

Caption: Mechanisms of Resistance to Cytidine Analogs.

Conclusion

The biosynthesis of cytidine nucleotides is a fundamental cellular process with profound implications for health and disease. A thorough understanding of the de novo and salvage pathways, their enzymatic regulation, and the mechanisms of therapeutic intervention is paramount for researchers and clinicians. The experimental protocols and quantitative data presented in this guide offer a framework for investigating these intricate pathways. Continued research into the nuances of cytidine metabolism will undoubtedly pave the way for the development of more effective and targeted therapies for a range of diseases, particularly in the realm of oncology.

References

- 1. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UCK2 - Wikipedia [en.wikipedia.org]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | PLOS One [journals.plos.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A simplified method for rapid quantification of intracellular nucleoside triphosphates by one-dimensional thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. omicsonline.org [omicsonline.org]

- 12. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 15. mdpi.com [mdpi.com]

- 16. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Clinical application and drug resistance mechanism of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to NMR Spectroscopy with ¹³C Labeled Molecules

This guide provides a comprehensive overview of the fundamental principles and applications of Nuclear Magnetic Resonance (NMR) spectroscopy utilizing ¹³C labeled molecules. It is designed for professionals in research and drug development who seek a deeper understanding of this powerful analytical technique for structural elucidation, metabolic analysis, and studying molecular interactions.

Core Principles of ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy is a technique that exploits the magnetic properties of atomic nuclei. The ¹³C isotope of carbon, which possesses a nuclear spin (I=1/2), is NMR active. However, its low natural abundance (approximately 1.1%) and smaller gyromagnetic ratio—about one-fourth that of protons—make ¹³C NMR inherently less sensitive than ¹H NMR.[1][2][3][4]

The strategic incorporation of ¹³C isotopes into molecules, known as isotopic labeling, significantly enhances sensitivity, making complex experiments feasible.[1][5] This enrichment allows for the direct observation of the carbon backbone and facilitates the study of molecular structure and metabolic pathways with greater precision.

Chemical Shift

The chemical shift (δ) is the resonant frequency of a nucleus relative to a standard, typically tetramethylsilane (B1202638) (TMS). It is highly sensitive to the local electronic environment. Factors influencing the ¹³C chemical shift include the hybridization of the carbon atom, the electronegativity of adjacent atoms, and diamagnetic anisotropy effects.[6][7] Consequently, carbonyl carbons are among the most deshielded, resonating far downfield (170-220 ppm). The wide range of ¹³C chemical shifts, spanning up to 200 ppm, minimizes signal overlap, which is a common challenge in ¹H NMR.[4]

Table 1: Typical ¹³C Chemical Shift Ranges for Common Functional Groups

| Carbon Type | Hybridization | Chemical Shift (ppm) |

| Alkyl (C-C) | sp³ | 5 - 40 |

| Alkyne (C≡C) | sp | 70 - 90 |

| Alkene (C=C) | sp² | 100 - 150 |

| Aromatic (C=C) | sp² | 120 - 150 |

| C-O (Alcohol, Ether) | sp³ | 50 - 80 |

| C-N (Amine) | sp³ | 30 - 60 |

| C-Halogen | sp³ | 10 - 70 |

| Carbonyl (C=O) - Ketone/Aldehyde | sp² | 190 - 220 |

| Carbonyl (C=O) - Acid/Ester/Amide | sp² | 160 - 180 |

Source: Adapted from various sources.[2][8][9]

Spin-Spin (J) Coupling

Spin-spin coupling arises from the interaction of nuclear spins through bonding electrons, resulting in the splitting of NMR signals.

-

¹H-¹³C Coupling: The coupling between a carbon atom and the protons directly attached to it (¹J_CH_) is significant, with coupling constants ranging from 100 to 250 Hz. To simplify spectra, a technique called broadband proton decoupling is routinely applied, which collapses these multiplets into single sharp lines for each unique carbon.[7][9]

-

¹³C-¹³C Coupling: In natural abundance samples, the probability of two ¹³C atoms being adjacent is extremely low, making ¹³C-¹³C coupling unobservable.[9] However, in uniformly ¹³C labeled molecules, these couplings become prominent and provide direct evidence of carbon-carbon connectivity.[4] The one-bond coupling constants (¹J_CC) typically range from 35 to 45 Hz for single bonds and increase to around 65 Hz for double bonds.[4]

Table 2: Typical ¹H-¹³C One-Bond Coupling Constants (¹J_CH_)

| Carbon Hybridization | ¹J_CH_ (Hz) |

| sp³ | 115 - 140 |

| sp² | 150 - 170 |

| sp | ~250 |

Source: Adapted from various sources.[10]

Nuclear Overhauser Effect (NOE)

During broadband proton decoupling, the irradiation of protons can lead to a redistribution of the ¹³C spin populations. This phenomenon, the Nuclear Overhauser Effect (NOE), can enhance the signal intensity of protonated carbons by a theoretical maximum factor of nearly 3.[2][5] While beneficial for sensitivity, this effect is not uniform for all carbons, making standard ¹³C spectra non-quantitative.

Key Experimental Protocols in ¹³C NMR

Standard 1D ¹³C{¹H} NMR Experiment

This is the most fundamental ¹³C NMR experiment, providing a spectrum with a single peak for each chemically non-equivalent carbon atom.

Methodology:

-

Sample Preparation: Dissolve the ¹³C labeled compound in a suitable deuterated solvent.

-

Instrument Setup:

-

Insert the sample into the NMR magnet.

-

Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Tune and match the ¹³C and ¹H coils of the probe.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker systems).

-

Spectral Width (SW): Set to cover the entire expected ¹³C chemical shift range (e.g., 0 to 220 ppm).

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay between scans to allow for T1 relaxation. For qualitative spectra, 1-2 seconds is common. For quantitative results, a much longer delay (5 x T1 of the slowest relaxing carbon) is necessary, and inverse-gated decoupling is used to suppress the NOE.[3]

-

Number of Scans (NS): Varies from a few dozen to many thousands depending on the sample concentration and the level of ¹³C enrichment.

-

-

Data Processing:

-

Apply a Fourier transform (FT) to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Apply baseline correction.

-

Calibrate the chemical shift scale using the solvent signal or an internal standard (TMS).

-

DEPT (Distortionless Enhancement by Polarization Transfer)

The DEPT experiment is a powerful technique for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. It involves transferring magnetization from protons to the directly attached carbons, which significantly enhances the sensitivity for protonated carbons.[11] The experiment is typically run in three stages, distinguished by the final proton pulse angle.

Methodology:

-

Setup: Follow the initial setup steps for a standard 1D ¹³C experiment.

-

Acquisition: Run three separate experiments with different pulse angles.

-

Data Analysis: By comparing the three spectra along with a standard broadband decoupled spectrum, the multiplicity of each carbon signal can be determined. Quaternary carbons are identified by their presence in the standard spectrum and absence in all DEPT spectra.

Table 3: Interpreting DEPT Spectra

| Carbon Type | Standard ¹³C | DEPT-45 | DEPT-90 | DEPT-135 |

| C (Quaternary) | Peak | No Peak | No Peak | No Peak |

| CH (Methine) | Peak | Positive | Positive | Positive |

| CH₂ (Methylene) | Peak | Positive | No Peak | Negative |

| CH₃ (Methyl) | Peak | Positive | No Peak | Positive |

2D Heteronuclear Correlation Experiments

With ¹³C labeled molecules, 2D NMR techniques are invaluable for complete structural assignment by correlating the chemical shifts of different nuclei.

The HSQC experiment correlates the chemical shifts of carbons with their directly attached protons, providing a map of one-bond C-H connectivities.[13][14][15] Each peak in the 2D spectrum corresponds to a carbon and its attached proton(s). For ¹³C labeled molecules, specialized versions like the CT-HSQC can be used to simplify spectra by decoupling ¹³C-¹³C interactions.[16]

Methodology:

-

Setup: Standard instrument setup is performed.

-

Acquisition Parameters:

-

Pulse Sequence: A standard HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker systems for multiplicity editing).

-

Spectral Widths: Set appropriately for both the ¹H (F2 dimension) and ¹³C (F1 dimension) axes.

-

Number of Increments (F1): Typically 256 to 512 increments are collected in the indirect dimension.

-

Number of Scans (NS): Set per increment, usually a multiple of 2 or 4.

-

¹J_CH_ Coupling Constant: The pulse sequence is optimized for an average one-bond C-H coupling, typically set around 145 Hz.

-

-

Processing: 2D Fourier transform is applied, followed by phasing and baseline correction in both dimensions.

The HMBC experiment reveals correlations between carbons and protons that are separated by two or three bonds (²J_CH_ and ³J_CH_).[14][15] This is crucial for piecing together molecular fragments and establishing the overall carbon skeleton. It is particularly powerful for identifying connections to quaternary carbons, which are not observed in HSQC or DEPT spectra.

Methodology:

-

Setup: Standard instrument setup is performed.

-

Acquisition Parameters:

-

Pulse Sequence: A standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).

-

Spectral Widths: Set for both ¹H and ¹³C dimensions.

-

Long-Range Coupling Constant: The pulse sequence is optimized for an average long-range C-H coupling, typically set between 4 and 10 Hz. This is a critical parameter that may require optimization.

-

-

Processing: 2D Fourier transform, phasing, and baseline correction.

Applications in Research and Drug Development

Metabolic Flux Analysis (MFA)

¹³C-MFA is a cornerstone technique used to quantify the rates (fluxes) of metabolic reactions within a living system.[17] The methodology involves feeding cells a ¹³C labeled substrate, such as [U-¹³C]-glucose.[18] As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. NMR is then used to analyze the complex isotopic labeling patterns within these metabolites. By modeling these patterns, researchers can deduce the relative contributions of different metabolic pathways.[1][18][19] This provides invaluable insights into cellular physiology, disease states, and the effects of drugs on metabolism.[19][20]

Drug Discovery and Development

NMR spectroscopy, particularly with ¹³C labeling, plays a pivotal role throughout the drug discovery pipeline.[11][13]

-

Structural Elucidation: It is a primary tool for determining the chemical structure of novel compounds, including natural products and synthesized drug candidates.[14][21]

-

Hit Identification and Validation: NMR screening methods can identify "hits"—small molecule fragments that bind to a biological target. Chemical shift perturbation mapping, where changes in the ¹³C and ¹⁵N chemical shifts of a labeled protein are monitored upon addition of a compound, is a widely used technique to confirm binding and locate the binding site.[13][22]

-

Lead Optimization: Detailed structural information from NMR on drug-target complexes provides crucial insights for structure-based drug design, guiding medicinal chemists in optimizing the potency and selectivity of lead compounds.[22]

-

Pharmaceutical Analysis: Solid-state ¹³C NMR is used to characterize different polymorphic forms of active pharmaceutical ingredients (APIs), which can have significant impacts on the stability, solubility, and bioavailability of a drug.[21]

References

- 1. 13C NMR spectroscopy applications to brain energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bhu.ac.in [bhu.ac.in]

- 3. nmr.ceitec.cz [nmr.ceitec.cz]

- 4. 13Carbon NMR [chem.ch.huji.ac.il]

- 5. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 10. rubingroup.org [rubingroup.org]

- 11. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 12. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 14. Recent Advancement of NMR in Drug Discovery Systems: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 18. benthamdirect.com [benthamdirect.com]

- 19. cds.ismrm.org [cds.ismrm.org]

- 20. researchgate.net [researchgate.net]

- 21. irispublishers.com [irispublishers.com]

- 22. Perspectives on NMR in drug discovery: a technique comes of age - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Mass Spectrometry Analysis of Isotope-Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles, experimental protocols, and data interpretation of mass spectrometry (MS)-based analysis of isotope-labeled compounds. Stable isotope labeling has become an indispensable tool in quantitative proteomics, metabolomics, and pharmacokinetic studies, offering high precision and accuracy for understanding complex biological systems.[1][2][3] This document provides detailed methodologies, data presentation formats, and visual workflows to empower researchers in leveraging this powerful technology for drug discovery and development.

Core Principles of Isotope Labeling in Mass Spectrometry

Stable isotope labeling utilizes non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), to introduce a mass difference into molecules of interest.[3][4][5] These labeled compounds are chemically identical to their native counterparts, ensuring they behave similarly during sample preparation and analysis.[1] The key advantage is that the mass spectrometer can distinguish between the "light" (unlabeled) and "heavy" (labeled) forms of a compound.[6] This allows for accurate relative or absolute quantification by comparing the signal intensities of the isotopic pairs, a principle known as isotope dilution.[3]

This technique significantly improves data quality by minimizing variations that can arise during sample preparation and instrument analysis, as the labeled internal standard is introduced early in the workflow and experiences the same processing as the analyte of interest.[1][6][7]

Key Isotope Labeling Strategies

Several strategies exist for incorporating stable isotopes into proteins and metabolites, each with its own advantages and applications. The primary approaches can be categorized as metabolic labeling, chemical labeling, and enzymatic labeling.[3][8]

Metabolic Labeling

In metabolic labeling, stable isotopes are incorporated into molecules in vivo through the organism's or cell's natural metabolic processes.[3]

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a widely used technique in quantitative proteomics where cells are cultured in media containing "heavy" isotope-labeled essential amino acids (e.g., ¹³C₆-Arginine, ¹³C₆,¹⁵N₂-Lysine).[7][9][10] After several cell divisions, the heavy amino acids are fully incorporated into the proteome.[9][11][12] This allows for the direct comparison of protein abundance between different cell populations (e.g., treated vs. untreated) by mixing the cell lysates and analyzing the resulting peptide pairs by MS.[7][9][12]

-

¹³C-Metabolic Flux Analysis (¹³C-MFA): This technique tracks the flow of carbon atoms through metabolic pathways by supplying cells with a ¹³C-labeled substrate, such as [U-¹³C₆]-glucose.[13][14] By measuring the incorporation of ¹³C into downstream metabolites, researchers can quantify the rates (fluxes) of metabolic reactions.[13][15][16] This provides a dynamic view of cellular metabolism and how it changes in response to drugs or disease.[14]

Chemical Labeling

Chemical labeling introduces stable isotopes by covalently attaching tags to molecules in vitro, typically after protein extraction and digestion.[8][17]

-

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ): iTRAQ reagents are a set of isobaric tags that label the N-terminus and lysine (B10760008) residues of peptides.[18][19][20] Peptides from different samples are labeled with distinct iTRAQ tags that have the same total mass but produce unique reporter ions upon fragmentation in the mass spectrometer.[18][20] This enables multiplexed analysis of up to eight samples simultaneously.[18]

-

Tandem Mass Tags (TMT): Similar to iTRAQ, TMT is another isobaric chemical labeling method that allows for the multiplexed quantification of proteins.[14] TMT reagents also consist of an amine-reactive group, a mass normalizer, and a reporter ion. The key difference lies in the specific chemical structure of the tags. TMT allows for multiplexing of up to 18 samples in a single experiment.[14]

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining high-quality and reproducible data.

SILAC Protocol for Comparative Proteomics

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel. One population is grown in standard "light" medium, while the other is grown in "heavy" SILAC medium containing a labeled essential amino acid (e.g., ¹³C₆-Arginine).

-

Passage the cells for at least five to six cell doublings to ensure complete incorporation (>95%) of the heavy amino acid into the proteome.[9][11][14]

-

Confirm labeling efficiency by analyzing a small aliquot of protein extract via mass spectrometry.[14]

-

-

Experimental Treatment:

-

Apply the experimental treatment (e.g., drug compound) to one cell population and a vehicle control to the other.

-

-

Cell Lysis and Protein Quantification:

-

Sample Pooling and Digestion:

-

Peptide Desalting and LC-MS/MS Analysis:

-

Data Analysis:

¹³C-Metabolic Flux Analysis Protocol

-

Cell Culture and Labeling:

-

Metabolite Extraction:

-

Quench metabolic activity rapidly, often using cold methanol.

-

Extract the metabolites from the cells.

-

-

Mass Spectrometry Analysis:

-

Analyze the metabolite extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[21]

-

-

Data Analysis:

-

Determine the mass isotopomer distributions (MIDs) for key metabolites. The MID represents the fractional abundance of each isotopologue (molecules of the same compound that differ only in their isotopic composition).